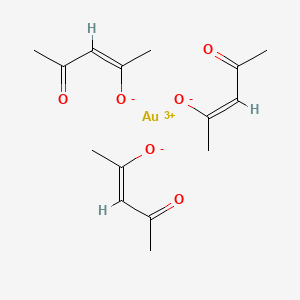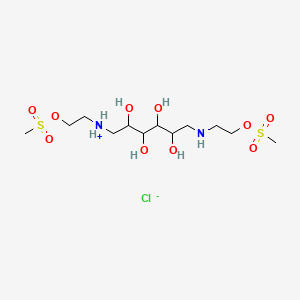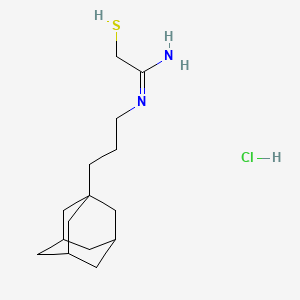
Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride typically involves multiple steps. One common approach starts with the functionalization of adamantane to introduce the necessary substituents. This can be achieved through radical or carbocation intermediates, which are known for their stability and reactivity .
Functionalization of Adamantane: The initial step involves the introduction of a propyl group to the adamantane core. This can be done using a radical addition reaction with propylene.
Formation of Acetamidine: The next step involves the reaction of the propyl-substituted adamantane with acetamidine. This can be achieved through a nucleophilic substitution reaction.
Introduction of Mercapto Group: The final step involves the introduction of a mercapto group to the acetamidine derivative. This can be done using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product .
化学反応の分析
Types of Reactions
Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Halogenated adamantane derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with enhanced properties.
Biology
In biological research, adamantane derivatives are studied for their potential antiviral and antibacterial properties. The rigid structure of adamantane can interfere with the function of viral proteins, making it a potential candidate for drug development .
Medicine
Medically, adamantane derivatives have been explored for their use in treating neurodegenerative diseases such as Parkinson’s disease. The compound’s ability to cross the blood-brain barrier and interact with neural receptors makes it a promising therapeutic agent .
Industry
In the industrial sector, this compound is used in the development of high-performance materials, including polymers and coatings. Its stability and rigidity make it an ideal candidate for applications requiring durable and resilient materials .
作用機序
The mechanism of action of Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, disrupting their function. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzymatic activity .
類似化合物との比較
Similar Compounds
Amantadine: Used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
Uniqueness
Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride is unique due to the presence of both the acetamidine and mercapto groups.
特性
CAS番号 |
40284-10-4 |
|---|---|
分子式 |
C15H27ClN2S |
分子量 |
302.9 g/mol |
IUPAC名 |
N'-[3-(1-adamantyl)propyl]-2-sulfanylethanimidamide;hydrochloride |
InChI |
InChI=1S/C15H26N2S.ClH/c16-14(10-18)17-3-1-2-15-7-11-4-12(8-15)6-13(5-11)9-15;/h11-13,18H,1-10H2,(H2,16,17);1H |
InChIキー |
JDPIYUBQEKGSRE-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CCCN=C(CS)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


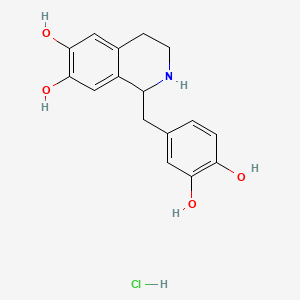

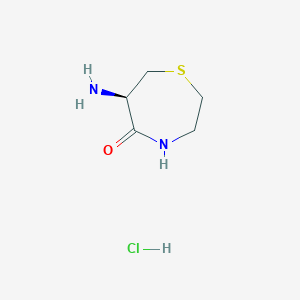
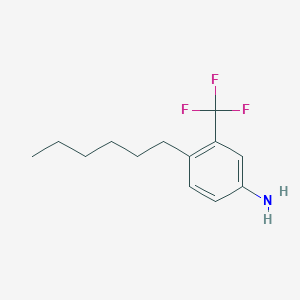
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)


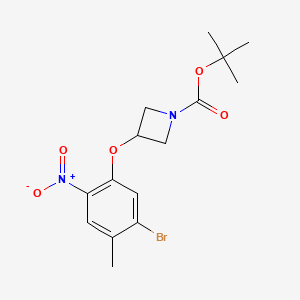
![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)
